molecular formula C5H7NS2 B7724978 CID 79307

CID 79307

Cat. No. B7724978
M. Wt: 145.3 g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

CID 79307 is identified as Azelastine, a European Pharmacopoeia (EP) Reference Standard . It is also known by the names 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride, Astelin, and Optivar . The CAS Number for Azelastine is 79307-93-0 .


Molecular Structure Analysis

Collision-induced dissociation (CID) is a mass spectrometry technique used to induce fragmentation of selected ions in the gas phase . This technique can be used for molecular structure analysis, as it allows for the fragmentation of ions and the unraveling of intricate details of molecules .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, it’s important to note that techniques such as electrospray ionization mass spectrometry can be used to study fragmentation reactions . These reactions can provide valuable insights into the chemical behavior of a molecule.

Safety and Hazards

The safety data sheet for D-Camphor, which has the same CAS number as CID 79307, provides some information on safety and hazards . It is classified as a flammable solid, can cause skin irritation and serious eye damage, and may be harmful if inhaled .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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